molecular formula C16H15N3O4 B2668835 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 923372-26-3

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2668835
CAS No.: 923372-26-3
M. Wt: 313.313
InChI Key: JAOHXNIYYLPNLR-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with 4-ethoxyphenyl acetic acid: The 1,3,4-oxadiazole intermediate is then coupled with 4-ethoxyphenyl acetic acid using coupling agents such as carbodiimides (e.g., DCC) in the presence of catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • 2-(4-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy and chloro analogs.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-21-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOHXNIYYLPNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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